2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene, also known as HBMP, is a synthetic compound used in scientific research. It is a norbornene derivative that has been shown to have potential applications in various fields of study, including drug delivery, imaging, and bioconjugation.
Wirkmechanismus
The mechanism of action of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene is not fully understood, but it is believed to involve the formation of stable complexes with other molecules. These complexes can enhance the solubility and bioavailability of drugs, as well as improve the imaging properties of contrast agents.
Biochemische Und Physiologische Effekte
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in lab experiments is its versatility. It can be used in a wide range of applications, from drug delivery to bioconjugation. Additionally, its synthesis method is relatively straightforward, making it easy to produce in a laboratory setting.
One limitation of using 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in lab experiments is its relatively limited solubility in aqueous solutions. This can make it difficult to work with in certain applications, such as those involving biological samples.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in scientific research. One area of interest is the development of new drug delivery systems using 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene as a solubilizing agent. Another area of interest is the use of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in the creation of novel materials with unique properties, such as self-assembling nanoparticles. Additionally, further research is needed to fully understand the mechanism of action of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene and its potential biochemical and physiological effects.
Conclusion
In conclusion, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene is a synthetic compound with potential applications in various fields of scientific research. Its versatility and biocompatibility make it a promising candidate for use in drug delivery, imaging, and bioconjugation. Further research is needed to fully understand its mechanism of action and potential applications in biomedical research.
Synthesemethoden
The synthesis of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene involves the reaction of norbornene with hexadecylamine and formaldehyde. The resulting product is a white powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene has been used in various scientific research applications, including drug delivery, imaging, and bioconjugation. In drug delivery, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene has been shown to enhance the solubility and bioavailability of certain drugs, making them more effective. In imaging, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene can be used as a contrast agent to enhance the visibility of certain tissues or structures. In bioconjugation, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene can be used to attach biomolecules to surfaces or other molecules, allowing for the creation of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
134864-19-0 |
---|---|
Produktname |
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene |
Molekularformel |
C25H49NO2 |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
[3-(hexadecylamino)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-1-enyl]methanol |
InChI |
InChI=1S/C25H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-25(21-28)23-17-16-22(19-23)24(25)20-27/h23,26-28H,2-21H2,1H3 |
InChI-Schlüssel |
PZOLBLCABIUFNH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNC1(C2CCC(=C1CO)C2)CO |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC1(C2CCC(=C1CO)C2)CO |
Synonyme |
2-HBHMN 2-hexadecylamino-2,3-bis(hydroxymethyl)norbornene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.